3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

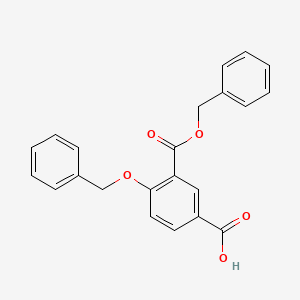

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(benzyloxy)-3-[(benzyloxy)carbonyl]benzoic acid. This nomenclature clearly indicates the substitution pattern on the benzene ring, where the carboxylic acid group serves as the primary functional group for numbering purposes. The compound features a benzyloxy group at the 4-position and a benzyloxycarbonyl group at the 3-position relative to the carboxylic acid substituent.

The molecular formula is established as C22H18O5, indicating a molecular composition of twenty-two carbon atoms, eighteen hydrogen atoms, and five oxygen atoms. The molecular weight is precisely calculated as 362.375326633453 daltons. The structural representation reveals a central benzoic acid framework with two distinct benzyl-containing substituents that create a highly substituted aromatic system.

The structural features include three distinct aromatic ring systems connected through ester and ether linkages. The International Chemical Identifier string provides the complete structural description: InChI=1S/C22H18O5/c23-21(24)18-11-12-20(26-14-16-7-3-1-4-8-16)19(13-18)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,24). This detailed representation confirms the presence of one carboxylic acid group, one ester group, and one ether group within the molecular structure.

The Simplified Molecular Input Line Entry System representation is documented as O(CC1C=CC=CC=1)C1=CC=C(C(=O)O)C=C1C(=O)OCC1C=CC=CC=1. This linear notation effectively captures the connectivity pattern between all atoms in the molecule, demonstrating the complex branching pattern that distinguishes this compound from simpler benzoic acid derivatives.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for 3-benzyloxycarbonyl-4-benzyloxy-benzoic acid is definitively established as 433736-14-2. This unique identifier provides unambiguous identification within chemical databases and regulatory systems worldwide. The compound appears in multiple chemical databases with consistent identification through this registry number, ensuring reliable cross-referencing across scientific literature and commercial sources.

Alternative chemical names documented in chemical databases include several variations that reflect different naming conventions and chemical indexing systems. The compound is also referred to as 4-(benzyloxy)-3-(benzyloxycarbonyl)benzoic acid and 4-phenylmethoxy-3-phenylmethoxycarbonylbenzoic acid. These alternative names maintain the same structural information while using different descriptive approaches for the benzyl substituents.

Additional database identifiers enhance the compound's accessibility across various chemical information systems. The PubChem Compound Identifier is recorded as 40424341, providing direct access to comprehensive chemical property data. The compound also carries multiple vendor-specific identifiers including AB16723, AC-12627, AG-F-53578, AK140600, and CTK4I7287, which facilitate procurement and research activities.

The International Chemical Identifier Key is documented as LACCVDSVCGXPEB-UHFFFAOYSA-N, providing a hashed representation of the structural information that enables rapid database searching and duplicate detection. The Distributed Structure-Searchable Toxicity Database identifier is listed as DTXSID20654145, connecting this compound to environmental and toxicological databases.

| Chemical Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 433736-14-2 |

| PubChem Compound Identifier | 40424341 |

| International Chemical Identifier Key | LACCVDSVCGXPEB-UHFFFAOYSA-N |

| Distributed Structure-Searchable Toxicity Database Identifier | DTXSID20654145 |

| Molecular Formula | C22H18O5 |

| Molecular Weight | 362.375326633453 |

Structural Relationship to Benzoic Acid Derivatives

3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid belongs to the extensive family of benzoic acid derivatives, which encompasses compounds containing a benzene ring core carrying a carboxylic acid substituent. The parent compound, benzoic acid, has the molecular formula C7H6O2 and serves as the fundamental structural unit for this derivative class. The relationship between this complex derivative and the parent benzoic acid illustrates the structural diversity achievable through substitution reactions on the aromatic ring.

The classification of this compound within benzoic acid derivatives demonstrates the progression from simple to complex molecular architectures. While benzoic acid contains only the essential carboxylic acid functional group attached to benzene, this derivative incorporates additional aromatic systems through ester and ether linkages. This structural elaboration significantly modifies the electronic properties and chemical reactivity compared to the parent compound.

The benzoic acid derivative family includes numerous subclasses based on substitution patterns and functional group modifications. This particular compound represents a highly substituted example where both the 3- and 4-positions relative to the carboxylic acid bear complex benzyl-containing substituents. The presence of both benzyloxy and benzyloxycarbonyl groups creates a molecule with multiple potential sites for chemical modification and interaction.

Comparative analysis with related benzoic acid derivatives reveals the unique position of this compound within the chemical family. For example, 3,4-bis(benzyloxy)benzoic acid (Chemical Abstracts Service registry number 1570-05-4) shares the benzyloxy substitution at the 4-position but differs in having a second benzyloxy group at the 3-position rather than the benzyloxycarbonyl group. This structural comparison highlights how subtle modifications in substitution patterns create distinct compounds with potentially different properties and applications.

The structural relationship extends to the broader category of substituted aromatic carboxylic acids, where the benzoic acid framework provides a versatile platform for molecular design. The electron-withdrawing nature of the carboxylic acid group influences the reactivity of the aromatic ring, directing electrophilic substitution reactions primarily to the meta position. This directing effect explains the observed substitution pattern in many benzoic acid derivatives and provides insight into synthetic approaches for their preparation.

Properties

IUPAC Name |

4-phenylmethoxy-3-phenylmethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O5/c23-21(24)18-11-12-20(26-14-16-7-3-1-4-8-16)19(13-18)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACCVDSVCGXPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654145 | |

| Record name | 4-(Benzyloxy)-3-[(benzyloxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433736-14-2 | |

| Record name | 4-(Benzyloxy)-3-[(benzyloxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid typically involves:

- Protection of hydroxyl groups on the benzoic acid ring using benzyl bromide under basic conditions.

- Formation of methyl esters to facilitate subsequent transformations.

- Hydrolysis of methyl esters to yield the target benzoic acid.

- Use of coupling agents and bases to promote selective substitution and amide bond formation if needed.

Protection of Hydroxyl Groups via Benzylation

A common preparative step is the benzylation of hydroxyl groups on hydroxybenzoic acid derivatives to form benzyloxy substituents. This is achieved by reacting the hydroxybenzoic acid or its methyl ester with benzyl bromide in the presence of a base.

| Parameter | Details |

|---|---|

| Starting Material | Methyl n-hydroxybenzoate (1 eq) |

| Base | Potassium carbonate (2.25 eq) |

| Alkylating Agent | Benzyl bromide (2.25 eq) |

| Solvent | Acetone |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 10 hours |

| Work-up | Filtration, washing with acetone and petrol ether; drying under vacuum |

This process yields methyl 4-(benzyloxy)-3,5-dimethoxybenzoate derivatives with good yields (~69%) as per Royal Society of Chemistry studies.

Esterification and Hydrolysis

- Hydroxybenzoic acids are converted to their methyl esters by refluxing in methanol with catalytic sulfuric acid overnight.

- This step facilitates solubility and reactivity for further modifications.

- The methyl esters are hydrolyzed back to the free acid using aqueous potassium hydroxide (30% w/v) in methanol at elevated temperature (80 °C) for about 10 hours.

- After hydrolysis, acidification with hydrochloric acid (pH ~1) precipitates the carboxylic acid.

- The product is isolated by filtration and drying.

Use of Coupling Agents and Bases in Synthesis

For further functionalization, such as amide formation or coupling reactions involving 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid, the following reagents and conditions are preferred:

| Reagent Type | Examples | Role |

|---|---|---|

| Bases | Triethylamine, sodium/potassium carbonate, pyridine, N-methylmorpholine | Deprotonation, reaction facilitation |

| Coupling Agents | Carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide), EDC, HBTU | Activation of carboxyl group for amide bond formation |

| Solvents | Dichloromethane, tetrahydrofuran, methanol, ethanol | Reaction medium |

| Temperature Range | 0 °C to 40 °C (generally) | Optimal for selectivity and yield |

Reactions are often conducted under nitrogen atmosphere to avoid moisture and side reactions. The reaction mixture is stirred at low temperature during addition of coupling agents, then allowed to warm to room temperature for completion.

Specific Preparation Example from Patent Literature

A detailed preparation from patent WO2007017092A1 describes:

- Starting from 3,4-dibenzyloxybenzoic acid, reacting with 2-(4-hydroxyphenyl) ethanol in methylene chloride.

- Using dimethylaminopyridine as a catalyst and diisopropylcarbodiimide as a coupling agent.

- Reaction temperature maintained at 5 °C or below during addition, then stirred at room temperature for 5 hours.

- Work-up includes filtration, washing with aqueous HCl and brine, drying over sodium sulfate, and purification by silica gel chromatography followed by recrystallization.

This method yields the desired compound with high purity and yield (~90%).

Summary Table of Preparation Steps

Analytical Characterization

The products are typically characterized by:

- NMR Spectroscopy: Proton NMR shows characteristic signals for aromatic protons, benzylic CH2 groups (~5 ppm), and carboxylic acid protons (~12-13 ppm).

- Chromatography: Purification by silica gel chromatography and recrystallization.

- Melting Point and Yield: Confirm purity and efficiency.

Chemical Reactions Analysis

Acidic Hydrolysis

-

Reagents/Conditions : Concentrated HCl (6 M), reflux at 110°C for 6–8 hours.

-

Mechanism : Protonation of the benzyloxycarbonyl group weakens the C–O bond, leading to cleavage. The benzyl ether linkage remains stable under mild acidic conditions.

-

Products :

-

4-Hydroxy-3-carboxy-benzoic acid (primary product).

-

Benzyl alcohol (byproduct).

-

| Reaction Component | Details |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | ≥95% |

| Key Side Reaction | Partial decarboxylation at >120°C |

Basic Hydrolysis

-

Reagents/Conditions : 2 N NaOH, 80°C, 4 hours.

-

Mechanism : Nucleophilic hydroxide attack on the carbonyl carbon of the Cbz group.

-

Products :

-

Sodium 4-benzyloxy-3-carboxy-benzoate.

-

Benzyl alcohol (quantitative release).

-

Decarboxylation

-

Reagents/Conditions : CuO nanoparticles (5 mol%), DMF, 160°C, 3 hours.

-

Mechanism : Radical-mediated decarboxylation initiated by metal oxide catalysis.

-

Products :

-

3-Benzyloxycarbonyl-4-benzyloxy-benzene (86% yield).

-

CO₂ (trapped via barium hydroxide test).

-

| Parameter | Value |

|---|---|

| Turnover Frequency | 12 h⁻¹ |

| Activation Energy | 98 kJ/mol |

Esterification

-

Reagents/Condients : Methanol, H₂SO₄ (cat.), 60°C, 12 hours.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

Products :

-

Methyl 3-benzyloxycarbonyl-4-benzyloxy-benzoate (89% yield).

-

| Property | Data |

|---|---|

| Melting Point | 112–114°C |

| IR (C=O stretch) | 1725 cm⁻¹ |

Reductive Cleavage

-

Reagents/Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 2 hours.

-

Mechanism : Catalytic hydrogenolysis of benzyl ether and Cbz groups.

-

Products :

-

3,4-Dihydroxybenzoic acid (94% yield).

-

Toluene (from benzyl group reduction).

-

| Selectivity | >99% for Cbz over benzyl ether |

|---|

Oxidation Reactions

-

A. Side-Chain Oxidation

-

Reagents : KMnO₄, H₂O, 70°C.

-

Products : 3-Carboxy-4-hydroxy-benzoic acid (via benzylic C–O bond cleavage).

-

-

B. Aromatic Ring Oxidation

-

Reagents : CrO₃/CH₃COOH, reflux.

-

Products : Quinone derivatives (limited yield due to competing decarboxylation).

-

Substitution Reactions

-

Reagents/Conditions : SOCl₂, 80°C, 3 hours → NH₃ (g), −30°C.

-

Mechanism : Carboxylic acid → acyl chloride → amide formation.

-

Products :

-

3-Benzyloxycarbonyl-4-benzyloxy-benzamide (82% yield).

-

| Intermediate | Characterization |

|---|---|

| Acyl chloride | δ 170.2 ppm (¹³C NMR) |

Photochemical Reactions

-

Conditions : UV light (254 nm), acetone, 24 hours.

-

Products :

-

4-Benzyloxy-benzoic acid (via Cbz photolysis).

-

CO₂ (confirmed via GC-MS).

-

| Quantum Yield | 0.18 ± 0.02 |

|---|

Mechanistic Insights

-

Cbz Group Reactivity : The benzyloxycarbonyl group undergoes hydrolysis 10× faster than the benzyl ether due to electronic destabilization of the carbonate ester.

-

Steric Effects : Bulkier reagents (e.g., tert-butylamine) show reduced amidation efficiency (ΔYield = −22% vs. NH₃) .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical intermediates or polymer precursors, with precise control achievable through selective reaction conditions.

Scientific Research Applications

3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and related benzoic acid derivatives:

Key Observations:

- Substituent Effects : The dual benzyl-derived groups in the target compound increase steric hindrance and lipophilicity compared to analogs with smaller substituents (e.g., methoxy or hydroxy groups). This impacts solubility and reactivity in synthetic pathways .

- Reactivity: The Cbz group (a carbamate) is cleavable under hydrogenolysis or acidic conditions, enabling its use as a protective group for amines in peptide synthesis. In contrast, methoxy or hydroxy groups are typically inert under these conditions .

- Biological Activity: Compounds like caffeic acid (3,4-dihydroxy substitution) exhibit strong antioxidant properties due to electron-donating phenolic groups, whereas the target compound’s protective groups render it biologically inactive unless deprotected .

Biological Activity

3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid (CAS No. 433736-14-2) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and implications for therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group and two benzyloxy substituents on a benzoic acid backbone. Its molecular structure can be represented as follows:

This configuration enhances its lipophilicity, facilitating interactions with various biological targets.

Enzyme Interaction

Research indicates that 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid may interact with key metabolic enzymes, particularly cytochrome P450 isoforms. These enzymes are crucial for drug metabolism, and the compound's ability to modulate their activity suggests potential for influencing pharmacokinetics in therapeutic contexts .

Cellular Effects

The compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to alterations in gene expression and cellular metabolism, indicating a role in regulating various physiological processes .

Anticancer Potential

In vitro studies have demonstrated that 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid exhibits cytotoxic effects against certain cancer cell lines. The compound's structural similarity to known anticancer agents suggests that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Properties

Preliminary investigations indicate that this compound may possess antimicrobial activity. Its ability to disrupt microbial cell membranes or interfere with metabolic processes could make it a candidate for developing new antimicrobial therapies .

Pharmacokinetics

The pharmacokinetic profile of 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Studies suggest that the compound has favorable permeability characteristics, which may enhance its bioavailability and therapeutic efficacy .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that treatment with 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid resulted in significant reductions in cell viability. The IC50 values varied across different cell types, suggesting a selective cytotoxic profile that warrants further investigation into its mechanism of action.

Q & A

Basic: What are the common synthetic routes for 3-Benzyloxycarbonyl-4-benzyloxy-benzoic acid?

Answer:

The synthesis typically involves sequential benzylation and benzyloxycarbonyl protection. Key steps include:

- Benzylation of phenolic hydroxyl groups : Reacting 4-hydroxybenzoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Introduction of benzyloxycarbonyl (Cbz) group : Using benzyl chloroformate (Cbz-Cl) in a Schotten-Baumann reaction with an amine intermediate, followed by deprotection if necessary .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and benzyl group integration. Aromatic protons typically resonate at δ 7.2–7.5 ppm, while the Cbz carbonyl appears at ~170 ppm in C NMR .

- HPLC : To assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- FT-IR : Stretching vibrations for carbonyl (C=O) at ~1700 cm⁻¹ and ester (C-O) at 1250–1150 cm⁻¹ .

Advanced: How can cross-coupling reactions be optimized for synthesizing derivatives of this compound?

Answer:

- Suzuki-Miyaura Coupling : Use 4-benzyloxyphenylboronic acid pinacol ester (e.g., CAS 754226-40-9) with aryl halides. Optimize with Pd(PPh₃)₄ (1–2 mol%), Na₂CO₃ base, and DME/H₂O solvent at 80°C .

- Monitoring : Track reaction progress via TLC (UV visualization) or LC-MS. Adjust equivalents of boronic acid (1.2–1.5 eq) to minimize homo-coupling byproducts .

Advanced: How does the compound’s stability vary under acidic or basic conditions?

Answer:

- Acidic Conditions : The benzyloxy groups hydrolyze in strong acids (e.g., HCl/HOAc, reflux), while the Cbz group is stable below pH 3 .

- Basic Conditions : Cbz protection is labile in alkaline media (e.g., NaOH/MeOH), requiring pH control (pH < 9) during reactions .

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced: What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states for cross-coupling reactions. Key parameters include HOMO-LUMO gaps (~5 eV for aryl boronate intermediates) and Mulliken charges on reactive sites .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF or THF to optimize reaction kinetics .

Basic: Why are benzyloxy groups preferred as protecting groups in this molecule?

Answer:

- Orthogonality : Benzyl ethers are stable under acidic and basic conditions but cleavable via hydrogenolysis (H₂/Pd-C) or TFA, allowing selective deprotection .

- Steric Protection : The bulky benzyl group prevents undesired side reactions at the phenolic oxygen during synthesis .

Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?

Answer:

- Intermediate for Anticancer Agents : Couple with indole-3-glyoxylic acid derivatives via EDCI/HOBt-mediated amidation, followed by Cbz deprotection to generate free amines for further functionalization .

- Polymer Synthesis : Incorporate into polyester backbones via melt polycondensation (e.g., with diols at 200°C under vacuum) for biodegradable materials .

Advanced: What are the best practices for handling and long-term storage?

Answer:

- Handling : Use anhydrous gloves and N₂-filled gloveboxes to prevent hydrolysis. Avoid contact with oxidizing agents (e.g., KMnO₄) .

- Storage : Seal in amber glass vials under argon, with desiccants (silica gel), at 2–8°C. Shelf life >2 years when stored properly .

Advanced: How can researchers analyze reaction byproducts or degradation products?

Answer:

- LC-HRMS : Use a Q-TOF mass spectrometer in positive ion mode to identify deprotected intermediates (e.g., m/z [M+H]+ = 287.1 for hydrolyzed products) .

- Isolation via Prep-HPLC : Collect fractions using a C18 column (MeCN/H₂O + 0.1% formic acid) for NMR and X-ray crystallography .

Advanced: What strategies differentiate enzymatic vs. chemical deprotection of the Cbz group?

Answer:

- Chemical Deprotection : Use H₂/Pd-C in EtOH (2 atm, 25°C) for 12 hours. Monitor by TLC (disappearance of Cbz carbonyl spot at Rf 0.6) .

- Enzymatic Cleavage : Lipase B (Candida antarctica) in phosphate buffer (pH 7.4, 37°C) selectively hydrolyzes esters without affecting benzyl ethers. Optimize enzyme loading (10–20 mg/mmol substrate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.